
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,2-dimethylpropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propylazanium chloride” is similar to the one you’re asking about . It has a molecular weight of 256.69 and its IUPAC name is N-(3-(1,3-dioxoisoindolin-2-yl)propyl)hydroxylammonium chloride . Another related compound is “Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate” with a molecular weight of 233.22 .
Molecular Structure Analysis
The InChI code for “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propylazanium chloride” is 1S/C11H12N2O3.ClH/c14-10-8-4-1-2-5-9(8)11(15)13(10)7-3-6-12-16;/h1-2,4-5,12,16H,3,6-7H2;1H . For “Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate”, the InChI code is 1S/C12H11NO4/c1-17-10(14)6-7-13-11(15)8-4-2-3-5-9(8)12(13)16/h2-5H,6-7H2,1H3 .Physical And Chemical Properties Analysis
“3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propylazanium chloride” is a powder that is stored at room temperature . “Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate” is also a solid .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structure Analysis
The chemical compound 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,2-dimethylpropane-1-sulfonyl chloride has been utilized in the synthesis of complex chemical structures and the analysis of crystal structures. In one study, this compound was involved in the synthesis of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide. The structure of the synthesized compound was determined through X-ray single crystal diffraction, revealing its triclinic space group and various crystallographic parameters (Huang Ming-zhi et al., 2005).
Protecting and Activating Groups in Amine Synthesis
The compound was also utilized as a protecting and activating group in amine synthesis. For instance, the 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride was synthesized and applied as a versatile sulfonating agent for amines. This approach allowed for easy sulfonation of primary and secondary amines, yielding excellent yields. The Dios group demonstrated stability under various conditions and could be removed by specific methods (Izumi Sakamoto et al., 2006).
Synthesis of Amino Acid Derivatives
The compound's derivatives were investigated for creating new amino acid derivatives. This process involved the interaction of sulfonyl chloride with amino acid methyl esters, leading to corresponding amino acid sulfonamide derivatives. The process showcased the compound's versatility in synthesizing complex biochemical structures (Anastasiia Riabchenko et al., 2020).
Asymmetric Synthesis in Antibiotics
The compound's derivatives were utilized in the asymmetric synthesis of polypropionate antibiotics, showcasing the significant role in synthesizing biologically active compounds. This application underscored the compound's relevance in the pharmaceutical sector (P. Vogel et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-2,2-dimethylpropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S/c1-13(2,8-20(14,18)19)7-15-11(16)9-5-3-4-6-10(9)12(15)17/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONCLKJNCZWBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C(=O)C2=CC=CC=C2C1=O)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2574140.png)
![2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane](/img/structure/B2574142.png)
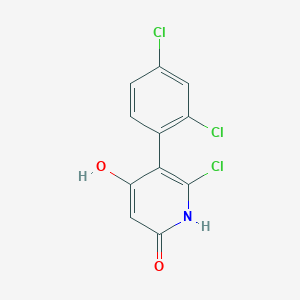

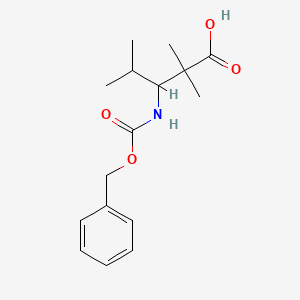
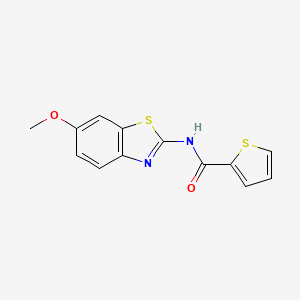
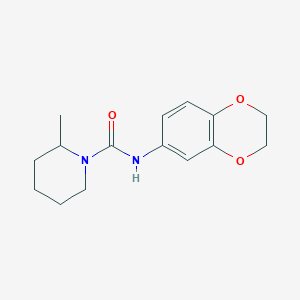
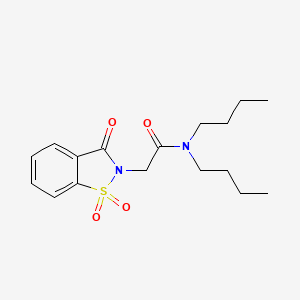
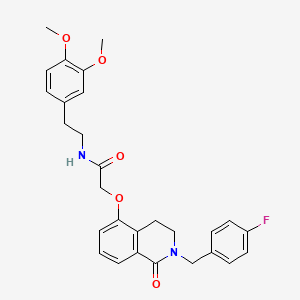
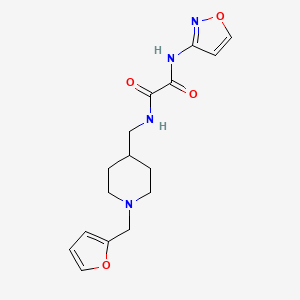
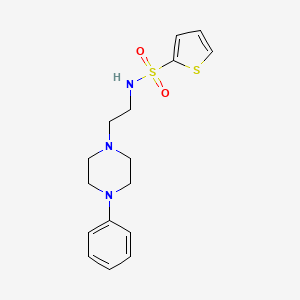
![N-[(3-bromophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2574156.png)
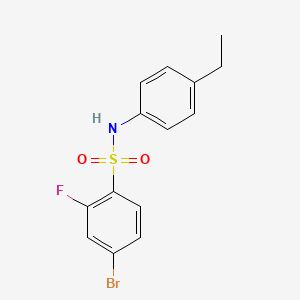
![2-((5-(2-Chlorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574158.png)